(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a hydrazine and a 1,3-diketone . The thiazolidinone ring could be formed through a reaction of a thiol, an amine, and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the thiazolidinone ring could potentially undergo reactions at the carbonyl group or at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and its solubility in organic solvents .Scientific Research Applications
Anti-Inflammatory Activity
- A study conducted by Sunder and Maleraju (2013) synthesized derivatives of this compound and tested them for anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Aneja et al. (2011) described the synthesis of new compounds with this core structure, demonstrating remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).
- Ashok et al. (2016) synthesized hybrid compounds containing this structure and tested them for antimicrobial activity, with several showing promising results against fungal and bacterial strains (Ashok et al., 2016).
- Wei et al. (2016) also synthesized derivatives and found significant inhibitory activities against anaerobic bacteria strains, including MRSA (Wei et al., 2016).
Anticancer and Antiangiogenic Effects
- Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives of this compound for their anticancer and antiangiogenic effects in a mouse tumor model. The compounds showed significant reduction in tumor volume and cell number (Chandrappa et al., 2010).
Antidepressant Activity
- Mathew et al. (2014) synthesized a series of derivatives and evaluated them for antidepressant activity. One derivative in particular showed significant reduction in immobility time in animal models (Mathew, Suresh, & Anbazhagan, 2014).
Miscellaneous Applications
- Other studies have focused on the synthesis and characterization of this compound's derivatives for various potential applications, including as GSK-3 inhibitors, cytotoxic agents, and HIV-1 and JSP-1 inhibitors (Kamila & Biehl, 2012).
Mechanism of Action
Target of Action
The compound, also known as (5Z)-3-cyclopentyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one, is a complex molecule that likely interacts with multiple targetsSimilar compounds containing pyrazoline and thiazole moieties have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
Compounds containing pyrazoline and thiazole moieties are known to interact with various biological targets, leading to changes in cellular processes . The exact mechanism of interaction and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Compounds containing pyrazoline and thiazole moieties have been reported to affect a variety of biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Compounds containing pyrazoline and thiazole moieties have been reported to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS3/c26-21-19(29-22(27)25(21)17-9-4-5-10-17)13-15-14-24(16-7-2-1-3-8-16)23-20(15)18-11-6-12-28-18/h1-3,6-8,11-14,17H,4-5,9-10H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVZOWSQQWODM-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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